molecular formula C9H9F3N2S B6167279 4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine CAS No. 4871-72-1

4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine

Cat. No. B6167279
CAS RN: 4871-72-1
M. Wt: 234.2
InChI Key:
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Description

4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine, also known as 4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine, is a chemical compound that has been the subject of numerous scientific studies. This compound is of interest due to its unique structure and properties, as well as its potential applications in various fields.

Scientific Research Applications

4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine has been studied for a variety of potential applications. In particular, it has been investigated for its potential use as a therapeutic agent for the treatment of certain types of cancer. Additionally, it has been studied for its potential applications in the field of materials science, as a potential component in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes involved in the regulation of cell growth and proliferation. Additionally, it is thought that the compound may also act as an antioxidant, which could be beneficial in the treatment of certain types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine are not yet fully understood. However, preliminary studies have suggested that the compound may have anti-inflammatory and anti-tumorigenic effects. Additionally, it has been reported to have an inhibitory effect on the activity of certain enzymes involved in the regulation of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

The use of 4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine in laboratory experiments has several advantages. Firstly, the compound is relatively stable, which makes it easy to store and handle in the laboratory. Secondly, the compound is relatively non-toxic, making it safer to use in laboratory experiments. However, the compound is not readily available, which can be a limitation for some laboratory experiments.

Future Directions

The potential future directions for 4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine are numerous. Further research is needed to better understand the compound’s mechanism of action and its potential therapeutic applications. Additionally, further research is needed to explore the potential applications of the compound in the field of materials science. Additionally, more research is needed to explore the compound’s potential as an antioxidant and its potential to act as an inhibitor of certain enzymes involved in the regulation of cell growth and proliferation. Finally, further research is needed to explore the compound’s potential as a drug delivery system.

Synthesis Methods

The synthesis of 4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine has been reported in several scientific studies. The most common method involves the reaction of 4-methyl-2-sulfanylpyrimidine with 3,4,4-trifluorobut-3-en-1-yl chloride in the presence of a base, such as triethylamine. This reaction is typically conducted in a solvent, such as dichloromethane, and the product is isolated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine involves the reaction of 4-methylpyrimidine-2-thiol with 3,4,4-trifluorobut-3-en-1-ol in the presence of a base to form the desired product.", "Starting Materials": [ "4-methylpyrimidine-2-thiol", "3,4,4-trifluorobut-3-en-1-ol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-methylpyrimidine-2-thiol in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 3,4,4-trifluorobut-3-en-1-ol to the reaction mixture and stir for several hours at room temperature.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

4871-72-1

Product Name

4-methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]pyrimidine

Molecular Formula

C9H9F3N2S

Molecular Weight

234.2

Purity

95

Origin of Product

United States

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